molecular formula C14H10O9 B1670570 Digallic acid CAS No. 536-08-3

Digallic acid

Cat. No.: B1670570
CAS No.: 536-08-3
M. Wt: 322.22 g/mol
InChI Key: COVFEVWNJUOYRL-UHFFFAOYSA-N
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Description

Digallic acid, also known as 3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)benzoic acid, is a polyphenolic compound found in various plants, including Pistacia lentiscus. It is also present in tannic acid molecules. This compound is known for its antioxidant properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Digallic acid can be synthesized through the esterification of gallic acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction typically occurs at elevated temperatures to ensure complete conversion of gallic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of tannins. Tannins, which are abundant in various plant sources, are hydrolyzed using enzymes like tannase. This enzyme catalyzes the breakdown of tannins into gallic acid and this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: Reduction of this compound can yield simpler phenolic compounds.

    Substitution: this compound can participate in substitution reactions, where one or more hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Digallic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of digallic acid involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. For example, this compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .

Comparison with Similar Compounds

    Gallic Acid: A simpler phenolic acid with similar antioxidant properties.

    Ellagic Acid: A dimer of gallic acid with additional antioxidant and anticancer properties.

    Tannic Acid: A complex mixture of galloyl esters, including digallic acid.

Comparison:

Properties

IUPAC Name

3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-4,15-19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVFEVWNJUOYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871747
Record name Digallic acid
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Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-08-3
Record name Digallic acid
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Record name Digallic acid
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Record name Digallic acid
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Record name Digallic acid
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Record name 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid
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Record name DIGALLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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